molecular formula C8H9N3O B3032018 1H-Benzotriazole-1-ethanol CAS No. 938-56-7

1H-Benzotriazole-1-ethanol

Cat. No.: B3032018
CAS No.: 938-56-7
M. Wt: 163.18 g/mol
InChI Key: VHEODZYQZLRPTF-UHFFFAOYSA-N
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Description

1H-Benzotriazole-1-ethanol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C8H9N3O/c12-6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEODZYQZLRPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239659
Record name 1H-Benzotriazole-1-ethanol
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Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-56-7
Record name 1H-Benzotriazole-1-ethanol
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Record name 1H-Benzotriazole-1-ethanol
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Record name 938-56-7
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Record name 1H-Benzotriazole-1-ethanol
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Foundational Research and Contemporary Significance of 1h Benzotriazole 1 Ethanol

Contextualization within Heterocyclic Chemistry Research

1H-Benzotriazole-1-ethanol is a heterocyclic compound featuring a benzene (B151609) ring fused to a 1,2,3-triazole ring, with an ethanol (B145695) group attached to one of the nitrogen atoms. nih.govwikipedia.org This structure places it within the broader class of benzotriazoles, which are significant in various areas of chemical synthesis and materials science. ijariie.com The presence of the hydroxyl (-OH) group and the triazole ring system imparts a unique combination of reactivity and functionality to the molecule. evitachem.com

The synthesis of this compound can be achieved through several established routes. A common method involves the reaction of benzotriazole (B28993) with ethylene (B1197577) oxide, often in the presence of a base like sodium hydroxide (B78521), with the temperature maintained between 50°C and 60°C to optimize the yield. evitachem.com Another synthetic approach utilizes the reaction of benzotriazole with aqueous formaldehyde (B43269) in an ethanol solution at room temperature. evitachem.com These synthetic pathways highlight the role of benzotriazole as a versatile starting material in heterocyclic chemistry.

The chemical reactivity of this compound is characterized by the functional groups present. The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, and it can also be substituted by other functional groups like halides or amines, allowing for further molecular elaboration. evitachem.com The benzotriazole moiety itself can participate in various reactions. For instance, N-alkylation of the benzotriazole ring system is a common transformation. wikipedia.org The compound and its derivatives serve as valuable building blocks in organic synthesis. For example, they are used to create more complex heterocyclic structures, such as 1,2,3-triazoline (B1256620) and 1,2,3,4-tetrazole derivatives, through reactions like 1,3-dipolar cycloadditions. evitachem.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Melting Point114-130 °C
Molar Refractivity45.2 cm³
Molar Volume122 cm³

Note: The data in this table is compiled from various sources and may represent a range of reported values. epa.govamadischem.com

Broader Interdisciplinary Relevance in Advanced Chemical Sciences

The applications of this compound and its parent compound, benzotriazole, extend beyond fundamental organic synthesis into several interdisciplinary fields, most notably in materials science and corrosion inhibition.

Corrosion Inhibition: Benzotriazole and its derivatives are widely recognized as effective corrosion inhibitors, particularly for copper and its alloys. wikipedia.orgevitachem.comsxzorui.com They function by forming a protective, passive film on the metal surface, which is insoluble in both aqueous and many organic solutions. wikipedia.org This film acts as a barrier, preventing corrosive agents from reaching the metal. The efficiency of corrosion inhibition is positively correlated with the thickness of this protective layer. wikipedia.org The ethanol substituent in this compound can enhance its solubility in certain formulations and potentially influence the formation and properties of the protective film. evitachem.com Quantum chemical calculations have suggested that substitutions on the benzotriazole ring can enhance the adsorption energy on metal surfaces, thereby improving corrosion inhibition. vulcanchem.com

Materials Science: In the realm of materials science, benzotriazole derivatives are utilized in various applications. They are incorporated into antifreeze and de-icing fluids, particularly for the aviation industry, to prevent corrosion. fishersci.sefishersci.com They are also used as additives in coatings and paints to enhance their corrosion resistance and UV stability. sxzorui.com The ability of the benzotriazole structure to absorb ultraviolet radiation contributes to this latter application. sxzorui.com Furthermore, derivatives of benzotriazole have been investigated for their potential use in energetic materials. jocpr.com

Other Applications: The versatility of the benzotriazole framework has led to its exploration in other areas as well. It is used in photographic emulsions as a restrainer or anti-fogging agent. wikipedia.orgfishersci.se In analytical chemistry, it serves as a reagent for the determination of silver. fishersci.se The core structure is also a building block for synthesizing compounds with potential biological activity, although this article does not delve into specific therapeutic applications. ijariie.comevitachem.com

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes to 1H-Benzotriazole-1-ethanol

Traditional synthesis of this compound primarily relies on two well-documented reactions involving benzotriazole (B28993) as the starting material. These methods are valued for their reliability and are commonly employed in laboratory and industrial settings.

Reaction of Benzotriazole with Ethylene (B1197577) Oxide

A prevalent method for synthesizing this compound involves the reaction of benzotriazole with ethylene oxide. evitachem.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521). evitachem.com The process requires careful temperature control, generally maintained between 50°C and 60°C, to ensure an optimal yield of the desired product. evitachem.com The nucleophilic opening of the ethylene oxide ring by the benzotriazole anion leads to the formation of the ethanol (B145695) substituent on one of the nitrogen atoms of the triazole ring.

Condensation Reactions Involving Formaldehyde (B43269)

Another established route is the condensation reaction of benzotriazole with formaldehyde. evitachem.com This reaction can be performed by adding an aqueous solution of formaldehyde to a solution of benzotriazole in a solvent like ethanol at room temperature. evitachem.com The reaction proceeds via a nucleophilic attack of a nitrogen atom from the benzotriazole ring on the carbonyl carbon of formaldehyde. evitachem.com Variations of this method, such as the Mannich reaction, utilize formaldehyde and an amine in the presence of benzotriazole to generate various derivatives. bas.bgrsc.org

Reactant 1Reactant 2Catalyst/BaseSolventTemperatureProduct
BenzotriazoleEthylene OxideSodium Hydroxide-50-60°CThis compound
BenzotriazoleFormaldehyde-EthanolRoom TemperatureThis compound

Advanced and Scalable Industrial Synthesis Considerations

For industrial-scale production, considerations beyond simple reaction conditions become paramount. These include the use of phase-transfer catalysts to improve reaction efficiency and yield. For instance, in the synthesis of related N-alkylated benzotriazoles, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been employed to facilitate the reaction between benzotriazole and alkyl halides in a biphasic system. google.comgoogle.comijariie.com While not directly for this compound, this principle can be applied to enhance its synthesis. Additionally, process parameters such as reaction time, solvent recovery, and purification methods like vacuum distillation are crucial for ensuring high purity and cost-effectiveness in large-scale operations. google.comgoogle.com One-pot synthesis procedures are also being explored to streamline the production process and minimize waste. researchgate.net

Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and its derivatives to reduce the use of hazardous substances and minimize environmental impact.

Solvent-Free Synthetic Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or "dry media" synthesis offers a promising alternative. scirp.orgscirp.org These reactions can be carried out under thermal conditions or with microwave irradiation, which often leads to shorter reaction times and higher yields. ijariie.comgsconlinepress.com For example, the N-alkylation of benzotriazole has been successfully achieved under solvent-free conditions using reagents supported on mineral oxides like silica. ijariie.comgsconlinepress.com This approach minimizes solvent waste and simplifies product purification.

Utilization of Environmentally Benign Reagents and Conditions

The use of environmentally benign reagents and milder reaction conditions is another cornerstone of green chemistry. This includes exploring catalyst-free reactions and using less toxic reactants. mdpi.com For instance, the synthesis of some benzotriazole derivatives has been achieved without the need for a catalyst, simplifying the reaction setup and purification process. researchgate.net Furthermore, the use of water as a solvent, where possible, is highly desirable due to its non-toxic and non-flammable nature. Research into hypervalent iodine reagents also presents an environmentally friendly alternative to heavy metal catalysts in various organic transformations. acs.org

Green Chemistry ApproachKey FeaturesExamples in Benzotriazole Chemistry
Solvent-Free SynthesisReduced use of volatile organic solvents, often faster reaction times.N-alkylation of benzotriazole using microwave irradiation and solid supports. ijariie.comgsconlinepress.com
Environmentally Benign ReagentsUse of non-toxic catalysts and reactants, water as a solvent.Catalyst-free synthesis of certain benzotriazole derivatives. researchgate.net

Reactivity and Functional Group Transformations of this compound

The reactivity of this compound is largely dictated by the interplay of the benzotriazole ring and the hydroxyl group on the ethanol substituent. This structure allows for a variety of chemical transformations.

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol group in this compound is susceptible to oxidation, which can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. evitachem.com For instance, the use of mild oxidizing agents would favor the formation of 2-(1H-benzotriazol-1-yl)acetaldehyde, while stronger oxidizing agents would yield 2-(1H-benzotriazol-1-yl)acetic acid.

Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) have also been investigated for the degradation of benzotriazole derivatives. nih.gov In these processes, the hydroxyl moiety can be a site of initial attack, leading to a cascade of reactions that can ultimately mineralize the compound to carbon dioxide and water. nih.govmdpi.com The rate constants for the reaction of benzotriazole with hydroxyl radicals are significantly high, indicating a high reactivity. researchgate.net

Reduction Pathways Leading to Novel Derivatives

The reduction of this compound and its derivatives opens pathways to novel compounds. While direct reduction of the hydroxyl group is not a common transformation, the reduction of other functional groups on the benzotriazole ring can be achieved. For example, if a nitro group is present on the benzotriazole ring, it can be reduced to an amine, providing a route to amino-substituted benzotriazole ethanols. vulcanchem.com This transformation is typically carried out using reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin in the presence of hydrochloric acid (Sn/HCl). vulcanchem.com

Furthermore, the reduction of related ketones can lead to the formation of alcohol derivatives. For example, the reduction of 2-(1H-benzotriazol-1-yl)-1-(furan-2-yl)ethanone with sodium borohydride (B1222165) in ethanol yields 2-(1H-benzotriazol-1-yl)-1-(furan-2-yl)ethanol. iucr.org

Nucleophilic Substitution Reactions at the Ethanol Substituent

The hydroxyl group of this compound can be a leaving group in nucleophilic substitution reactions, although it typically requires activation, for example, by protonation or conversion to a better leaving group like a tosylate. evitachem.com This allows for the introduction of various nucleophiles, such as halides or amines, at the ethanol substituent. evitachem.com

A related and widely used synthetic strategy involves the nucleophilic substitution of a halide on a haloalkane by the benzotriazole anion. For instance, the reaction of benzotriazole with 2-chloroethanol (B45725) can yield this compound. vulcanchem.com Similarly, reacting benzotriazole with ethyl chloroacetate (B1199739) produces ethyl 1H-benzotriazol-1-yl-acetate, which can be further modified. itmedicalteam.pl These reactions highlight the nucleophilic character of the benzotriazole nitrogen, which can attack electrophilic carbon centers.

Reactant 1Reactant 2ProductReaction Type
Benzotriazole2-ChloroethanolThis compoundNucleophilic Substitution
BenzotriazoleEthyl ChloroacetateEthyl 1H-benzotriazol-1-yl-acetateNucleophilic Substitution
2-(1H-benzotriazol-1-yl)ethanoneSodium Borohydride2-(1H-benzotriazol-1-yl)ethanolReduction
Nitro-substituted BenzotriazoleH₂/Pd-C or Sn/HClAmino-substituted BenzotriazoleReduction

Investigations into Electron-Donating and Electron-Withdrawing Effects on Reactivity

The reactivity of the this compound system is significantly influenced by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzotriazole ring.

Electron-donating groups (e.g., alkyl, -OH, -NH₂) increase the electron density of the benzotriazole ring, making it more nucleophilic. studypug.comquora.com This enhances its reactivity towards electrophiles. For instance, an EDG would make the nitrogen atoms of the triazole ring more potent nucleophiles in substitution reactions. studypug.com However, EDGs can destabilize the corresponding alkoxide ion, making the alcohol less acidic. quora.comlibretexts.org

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the ring, making it less nucleophilic but a better electrophile. studypug.compearson.com EWGs stabilize the alkoxide anion through delocalization of the negative charge, thereby increasing the acidity of the alcohol. libretexts.org This effect is particularly pronounced when the EWG is at the ortho or para position relative to the point of attachment of the ethanol group. libretexts.org The presence of EWGs can also influence the regioselectivity of substitution reactions on the ring. otterbein.edu

Group TypeEffect on Benzotriazole RingEffect on NucleophilicityEffect on Acidity of Hydroxyl Group
Electron-Donating Group (EDG)Increases electron densityIncreasesDecreases
Electron-Withdrawing Group (EWG)Decreases electron densityDecreasesIncreases

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms provides deeper insight into the chemical behavior of this compound.

Radical Reaction Pathways and Intermediate Species

Radical reactions involving benzotriazole derivatives are crucial in various contexts, including atmospheric degradation and some synthetic transformations. Photolysis of benzotriazoles can lead to the extrusion of molecular nitrogen, forming a diradical intermediate. researchgate.netarkat-usa.org This highly reactive species can then undergo rearrangements to form various products.

In the context of advanced oxidation processes, the reaction of 1H-benzotriazole with hydroxyl radicals (•OH) is a key degradation pathway. nih.gov The reaction proceeds via addition of the hydroxyl radical to the aromatic ring, forming hydroxylated intermediates. nih.gov These intermediates can undergo further oxidation, leading to ring-opening and the formation of smaller organic acids, and ultimately, mineralization. nih.govmdpi.com Sulfate (B86663) radicals (SO₄•⁻) can also initiate the degradation of benzotriazole through similar radical mechanisms. tandfonline.com The presence of certain substituents on the benzotriazole ring can influence the stability and subsequent reactions of these radical intermediates. vulcanchem.com

Photo-Extrusion Mechanisms and Photoreactivity

The photochemistry of benzotriazole derivatives, including this compound, is an area of significant research, particularly concerning the photo-extrusion of molecular nitrogen (N₂). This process typically initiates a cascade of reactions leading to the formation of various heterocyclic products. The behavior of 1-substituted-1H-benzotriazoles under photolytic conditions has been shown to proceed via the elimination of N₂ to generate a 1,3-diradical intermediate. mdpi.com This reactive intermediate can then interact with substituents or other molecules to form cyclic and rearranged products. mdpi.comnih.gov

Irradiation of 1-substituted benzotriazoles, such as 1-alkenylbenzotriazoles, with ultraviolet (UV) light, often at a wavelength of 254 nm, can lead to the formation of indole (B1671886) derivatives. arkat-usa.orgmdpi.com The proposed mechanism involves the initial photo-extrusion of N₂ to create a diradical intermediate. mdpi.comarkat-usa.org This is followed by cyclization and subsequent rearrangement, such as a 1,3-hydrogen shift, to yield the final indole product. arkat-usa.org The photolysis of 1H-benzotriazole has been shown to cause an N-N bond fission within picoseconds of excitation, forming 6-diazo-2,4-cyclohexadien-1-imine. researchgate.netresearchgate.net

The photoreactivity of benzotriazoles can be influenced by the solvent and the presence of other reactants. For instance, the irradiation of certain 1-substituted benzotriazole arylhydrazones in acetonitrile (B52724) leads to the formation of phenanthridin-6-yl-2-phenyldiazines, phenanthridin-6(5H)-ones, and other benzimidazole (B57391) derivatives. mdpi.com The mechanism for these transformations also begins with the photo-extrusion of N₂ to form a diradical intermediate, which then undergoes cyclization and oxidation. mdpi.com

Furthermore, intermolecular cycloaddition reactions can occur when benzotriazoles are irradiated in the presence of other unsaturated compounds. The photolysis of benzotriazoles in the presence of maleimides or alkynes can yield dihydropyrrolo[3,4-b]indoles and functionally substituted 1H-indoles, respectively. nih.gov These reactions are believed to proceed through the same initial N₂ extrusion to form a 1,3-diradical that then reacts with the alkene or alkyne. nih.gov

It is important to note that while direct photolysis of benzotriazoles can occur, the process can be relatively slow in environmental settings. rsc.org However, it can still be a significant degradation pathway. rsc.org The photolysis rates are also observed to be pH-dependent, with faster degradation occurring at lower pH levels. researchgate.net

Table 1: Products from Photolysis of Benzotriazole Derivatives

Starting Material Irradiation Conditions Major Products Yield (%) Reference
1-Substituted Benzotriazole Arylhydrazones (3a-c) 254 nm, Acetonitrile, 24h Phenanthridin-6-yl-2-phenyldiazines (9a-c) 48-51 mdpi.com
Phenanthridin-6(5H)-ones (10a-c) 15-18 mdpi.com
1-Anilino-2-arylbenzimidazoles (11a-c) 10-14 mdpi.com
2-Aryl-1H-benzimidazoles (12a-c) 8-10 mdpi.com
1-Vinylbenzotriazole (1a) 254 nm or sunlight 2-Acetyl-3-dimethylaminoindole (3a) 58 arkat-usa.org
2-Benzotriazolyl-4-methylquinolin-3-ol (4) 15 arkat-usa.org
Benzotriazole (1a) with N-phenylmaleimide (3a) 254 nm, Acetonitrile Dihydropyrrolo[3,4-b]indoles (4a) 19-21 nih.gov
Benzotriazole (1a) with phenylacetylene (B144264) (8a) 254 nm, Acetonitrile 2-Phenyl-1H-indole (9a) 31-37 nih.gov

Degradation Mechanisms Initiated by Reactive Oxygen Species

The degradation of 1H-Benzotriazole and its derivatives can be effectively initiated by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). rsc.orgresearchgate.net These processes are central to advanced oxidation processes (AOPs) used in water treatment. nih.gov The reaction of benzotriazoles with hydroxyl radicals is rapid, with second-order rate constants typically in the range of 5.1–10.8 × 10⁹ M⁻¹ s⁻¹. nih.govrsc.orgnih.govresearchgate.net

The primary mechanism for the degradation of benzotriazole by hydroxyl radicals is direct oxidation. researchgate.net This involves the addition of the hydroxyl radical to the benzotriazole molecule, leading to the formation of hydroxylated intermediates. rsc.org These initial products can then undergo further oxidation, which may involve the opening of the triazole or benzene (B151609) ring to form smaller organic molecules. rsc.org

In UV/H₂O₂ and UV/TiO₂ systems, the degradation of 1H-benzotriazole follows pseudo-first-order kinetics, with radical oxidation being the predominant reaction mechanism. rsc.orgresearchgate.net The degradation efficiency can be influenced by factors such as pH, the presence of natural organic matter, and various anions. rsc.org For instance, the degradation of 1H-benzotriazole is generally faster at lower pH values. researchgate.net

Ozone (O₃) is another oxidant that can degrade benzotriazoles, both directly and through the formation of hydroxyl radicals. acs.org The reaction with hydroxyl radicals is significantly faster than the direct reaction with ozone. acs.org In aqueous solutions, ozone can decompose to form various radical species, including hydroxyl radicals, which are non-specific and highly reactive oxidants. acs.org The degradation of 1H-benzotriazole in the presence of ozone proceeds quickly, with transformation products being transient. acs.org

Sulfate radical-based AOPs (SR-AOPs), using precursors like peroxydisulfate (B1198043) (PDS) and peroxymonosulfate (B1194676) (PMS), have also been shown to effectively degrade benzotriazole. wur.nl Both hydroxyl and sulfate radicals can act as the dominant oxidizing species in these systems. wur.nl The presence of other ions, such as chloride, can influence the degradation kinetics by reacting with the primary radicals to form less reactive species. wur.nl

Table 2: Rate Constants for the Reaction of Benzotriazoles with Hydroxyl Radicals

Compound Rate Constant (k•OH) (M⁻¹ s⁻¹) Experimental System Reference
1H-Benzotriazole (7.1 ± 0.8) × 10⁹ UV/H₂O₂ rsc.orgresearchgate.net
1H-Benzotriazole (6.9 ± 0.7) × 10⁹ UV/TiO₂ rsc.orgresearchgate.net
1H-Benzotriazole (7.3 ± 0.8) × 10⁹ VUV/UV-C nih.gov
1H-Benzotriazole 8.26 × 10⁹ Theoretical Calculation researchgate.net
4-Methyl-1H-benzotriazole 1.81 × 10¹⁰ Theoretical Calculation researchgate.net
Benzotriazoles (selected) 5.1–10.8 × 10⁹ UV/H₂O₂ nih.gov

Derivatization Strategies and Analogue Development

N-Alkylation and N-Functionalization of the Benzotriazole (B28993) Core

The functionalization of the benzotriazole core is a fundamental strategy for creating a diverse library of chemical entities. The nitrogen atoms in the triazole ring can be readily alkylated, and this process is often the first step in synthesizing more complex molecules, including 1H-Benzotriazole-1-ethanol itself. evitachem.comnih.gov

N-alkylation of benzotriazole typically involves deprotonation with a base, followed by reaction with an alkylating agent. This process can yield a mixture of N1 and N2-substituted isomers, and the ratio can be influenced by reaction conditions such as the choice of solvent, base, and catalyst. wikipedia.orgresearchgate.net For instance, direct alkylation of 4,5,6,7-tetrabromobenzotriazole (B1684666) with 2-bromoethanol (B42945) in the presence of potassium hydroxide (B78521) yields a mixture of the corresponding 1- and 2-hydroxyethyl isomers, with the ratio being dependent on reaction time and temperature. nih.gov

Modern synthetic methods have been developed to improve the efficiency and regioselectivity of N-alkylation. These include microwave-assisted synthesis, the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), and metal-free catalytic systems. nih.govrsc.orggsconlinepress.com For example, a B(C6F5)3-catalyzed reaction with diazoalkanes has been shown to be highly selective for producing N1-alkylated benzotriazoles. rsc.org The functionalization is not limited to simple alkyl groups; complex side chains, including those bearing other heterocyclic rings like thiazole, have been successfully introduced. nih.gov

Table 1: Examples of N-Alkylation Reactions of Benzotriazole

Alkylating Agent Base/Catalyst Conditions Product(s) Yield Reference
1-Bromo-n-butane NaOH / Phase-Transfer Catalyst Ethanol (B145695), 45-55°C 1-n-Butyl-1H-benzotriazole High google.com
Substituted Benzyl (B1604629) Chloride K2CO3 Microwave Irradiation N-Substituted Benzotriazoles Moderate to High researchgate.net
2-Bromoethanol KOH Methanol (B129727) 1- and 2-(hydroxyethyl)tetrabromobenzotriazole Good nih.gov

This table is interactive. Click on the headers to sort the data.

Synthesis of 1H-Benzotriazole-based N,O-Acetals

A significant application of benzotriazole and its N-substituted derivatives is in the formation of N,O-acetals. These compounds are valuable synthetic intermediates. The reaction of benzotriazole with an aromatic aldehyde in the presence of ethanol produces a benzotriazole-based N,O-acetal. wikipedia.orgsmolecule.com

The general reaction is as follows: ArCHO + BtH + EtOH ⇌ ArCH(OEt)(Bt) + H₂O wikipedia.org

These N,O-acetals are particularly useful because the benzotriazole group can act as an excellent leaving group, facilitating subsequent transformations. The stability and reactivity of these acetals make them superior precursors for various chemical syntheses. wikipedia.org

Precursor Role in Acylsilane and Acylborane Synthesis

Benzotriazole-based N,O-acetals are key precursors in the synthesis of acylsilanes and acylboranes, which are important reagents in organic synthesis. wikipedia.orgsmolecule.com The process involves the deprotonation of the N,O-acetal, followed by reaction with a silyl (B83357) or boryl electrophile. The benzotriazole anion is subsequently eliminated to generate the target acylsilane or acylborane. A new synthesis of acyltrifluoroborates has been developed from these benzotriazole-based N,O-acetals. researchgate.netresearchgate.net

The versatility of the benzotriazole methodology allows for the synthesis of a wide range of these valuable compounds under mild conditions. nsf.gov This has opened new avenues for creating complex molecules with applications in materials science and medicinal chemistry. nsf.gov

Design and Synthesis of Advanced Heterocyclic Architectures

The benzotriazole moiety is not just a functional handle but also a reactive component that can be transformed into other heterocyclic systems. researchgate.net This capability is exploited in the design and synthesis of more complex molecular architectures.

Construction of Triazoline and Tetrazole Derivatives

Benzotriazole derivatives serve as building blocks for other nitrogen-containing heterocycles like triazolines and tetrazoles. nih.gov For instance, 1,3-dipolar cycloaddition reactions using azides can lead to the formation of triazole and triazoline rings. researchgate.net

Furthermore, benzotriazole derivatives can be converted into tetrazoles. This transformation is significant as tetrazole-containing compounds are known to possess a wide range of biological activities. ukaazpublications.com For example, new benzotriazole derivatives incorporating a tetrazole moiety have been synthesized by N-alkylating a 5-aryltetrazole with a halogenated benzotriazole derivative. ukaazpublications.com

Formation of Oxazepine Ring Systems from Derivatives

Derivatives of 1H-benzotriazole, such as 2-(1H-Benzo[d] evitachem.comwikipedia.orgCurrent time information in Bangalore, IN.triazol-1-yl)acetohydrazide, are effective precursors for constructing seven-membered heterocyclic rings like oxazepines. researchgate.net The synthesis often involves the formation of a Schiff base (hydrazone) from the acetohydrazide derivative, which then undergoes a cyclocondensation reaction with an appropriate anhydride, such as maleic or succinic anhydride. researchgate.netcentralasianstudies.org These reactions, sometimes facilitated by microwave irradiation, provide an efficient route to 1,3-oxazepine derivatives, which are of interest for their potential biological activities. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
1H-Benzotriazole
This compound
N1-alkylated benzotriazoles
N2-substituted isomers
4,5,6,7-tetrabromobenzotriazole
2-bromoethanol
1- and 2-(hydroxyethyl)tetrabromobenzotriazole
tetrabutylammonium bromide (TBAB)
B(C6F5)3
N,O-acetals
Acylsilanes
Acylboranes
Acyltrifluoroborates
Triazolines
Tetrazoles
5-aryltetrazole
Oxazepines
2-(1H-Benzo[d] evitachem.comwikipedia.orgCurrent time information in Bangalore, IN.triazol-1-yl)acetohydrazide
Schiff base (hydrazone)
Maleic anhydride
Succinic anhydride
1,3-oxazepine
1-n-Butyl-1H-benzotriazole
Substituted Benzyl Chloride

Theoretical Chemistry and Computational Analysis of 1h Benzotriazole 1 Ethanol

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are pivotal in elucidating the electronic characteristics and reactivity of molecules like 1H-Benzotriazole-1-ethanol. These computational tools provide insights into the molecular orbitals, charge distribution, and potential for chemical reactions.

Frontier Molecular Orbital (HOMO/LUMO) Calculations and Localization

Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For benzotriazole (B28993) derivatives, the HOMO is often located on the benzotriazole ring, indicating its electron-donating capability. In contrast, the LUMO's location can vary depending on the substituents. For instance, in 1H-benzotriazole aceto-hydrazide, the HOMO is concentrated on the amide group, while the LUMO is focused on the 1H-Benzotriazole ring. jocpr.com

Theoretical calculations using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G** are employed to determine the energies of these orbitals. conicet.gov.ar For a series of 1-X-benzotriazole derivatives (where X= H, CH3, Cl, NH2, and OH), these calculations have been performed to understand the influence of different functional groups. conicet.gov.ar In some benzotriazole derivatives, both HOMO and LUMO are distributed over the naphthalimide skeletons, while HOMO-1 and LUMO+1 are located on the benzotriazole skeletons. rsc.org The HOMO-LUMO gap is a significant factor, with a lower gap often suggesting higher reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Data for Benzotriazole Derivatives

Compound HOMO (eV) LUMO (eV) Method Source
1H-benzotriazole aceto-hydrazide -0.179748 -0.098578 Dmol3 jocpr.com
Benzotriazole derivative 1 - - B3LYP/6-31G(d,p) mdpi.com

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface maps are valuable for visualizing the charge distribution on a molecule and predicting how it will interact with other molecules. nih.gov The ESP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively.

The color-coding on an ESP map is standard: red indicates regions of high electron density (negative potential, favorable for electrophilic attack), while blue represents regions of low electron density (positive potential, favorable for nucleophilic attack). nih.govuomphysics.net Green and yellow areas represent intermediate potentials. nih.gov For 1H-benzotriazole derivatives, the ESP map can reveal the most likely sites for hydrogen bonding and other intermolecular interactions. For example, in some derivatives, the electronegative regions are found around nitrogen atoms, while electropositive regions are located around hydrogen atoms. uomphysics.net This information is crucial for understanding the molecule's behavior in different chemical environments.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models, particularly those based on DFT, are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. researchgate.net By analyzing the distribution of frontier molecular orbitals and the electrostatic potential surface, chemists can predict which parts of a molecule are most likely to participate in a reaction.

For benzotriazole derivatives, these models can help to understand their mechanisms of action, for instance, as corrosion inhibitors. researchgate.netmdpi.com The interaction between the inhibitor molecule and a metal surface can be modeled to determine the preferred adsorption sites. researchgate.net The electron-donating ability of the benzotriazole ring, as indicated by the HOMO, and the electron-accepting ability of other parts of the molecule, as shown by the LUMO, are key to this interaction. nih.gov The models can also predict the relative reactivity of different derivatives, which can guide the synthesis of new compounds with enhanced properties. researchgate.net For example, flash photolysis studies combined with DFT calculations have been used to investigate the photoreactivity of 1H-benzotriazole, revealing that N-N bond fission is a primary photochemical process. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes that occur over time. These simulations are particularly useful for investigating the behavior of molecules in solution and their interactions with other molecules or surfaces.

Assessment of Solvent Interactions and Solvation Behavior

The solubility and behavior of a molecule in a solvent are critical for many of its applications. MD simulations can be used to study the interactions between a solute molecule, such as this compound, and the surrounding solvent molecules. mdpi.com Benzotriazole itself is fairly water-soluble. wikipedia.org The ethanol (B145695) group in this compound is expected to enhance its solubility in polar solvents like water and ethanol due to the potential for hydrogen bonding. vulcanchem.comsolubilityofthings.com

MD simulations can model the solvation shell around the molecule, revealing the preferred orientation of solvent molecules and the strength of the interactions. mdpi.com These simulations can also be used to calculate properties like the radial distribution function, which provides information about the distances between atoms of the solute and solvent. mdpi.com This is particularly important for understanding how the molecule behaves in different environments, such as in aqueous solutions or organic solvents. nih.gov

Simulation of Aggregation Phenomena

Aggregation, the process by which molecules come together to form larger clusters, can significantly affect the properties and performance of a substance. scirp.org MD simulations are a powerful tool for studying aggregation phenomena at the molecular level. acs.org

For benzotriazole derivatives, aggregation can be important in various contexts, such as the formation of protective films on metal surfaces for corrosion inhibition. vulcanchem.com MD simulations can be used to model the self-assembly of these molecules and the formation of aggregates. vulcanchem.com These simulations can provide insights into the forces driving aggregation, such as van der Waals interactions and hydrogen bonding, and the structure of the resulting aggregates. acs.org Understanding aggregation is also crucial in fields like materials science, where the bulk properties of a material are determined by the interactions between its constituent molecules. scirp.org

Diffusion Mechanism Studies within Polymeric Matrices

The diffusion of small molecules like this compound through polymeric materials is a critical area of study, with applications ranging from controlled-release technologies to the development of advanced protective coatings. Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for elucidating these diffusion mechanisms at an atomic scale. acs.org

MD simulations model the time-dependent movements of atoms and molecules, allowing researchers to calculate key properties such as the diffusion coefficient (D). d-nb.info By constructing an "amorphous cell" containing the polymer chains and the diffusant molecule (in this case, a benzotriazole derivative), scientists can simulate the system's evolution and track the mean square displacement of the molecule over time to determine its mobility. researchgate.net

Research on the diffusion of the parent compound, benzotriazole (BTA), in various polymers provides a framework for understanding the behavior of its derivatives. Studies have shown that the diffusion coefficient is influenced by several factors:

Temperature: Higher temperatures increase the kinetic energy of the system, leading to greater polymer chain flexibility and faster diffusion of the small molecule. d-nb.inforesearchgate.net

Polymer Free Volume: The amount of empty space within the polymer matrix directly impacts the ease with which a molecule can move through it. researchgate.net

Intermolecular Interactions: The strength of interactions (e.g., hydrogen bonds) between the diffusant and the polymer chains can significantly slow down diffusion. researchgate.net Stronger interactions require more energy to break, thus reducing the molecule's mobility.

Simulations comparing the diffusion of BTA in different polymers, such as Low-Density Polyethylene (LDPE), Polyvinyl Chloride (PVC), and Nylon 6, have revealed that strong molecular interactions are a primary reason for decreased diffusion coefficients. researchgate.net For instance, the presence of polar groups in Nylon 6 leads to stronger hydrogen bonding with BTA, resulting in a lower diffusion coefficient compared to less polar polymers like LDPE. researchgate.net

Table 1: Factors Influencing the Diffusion Coefficient of Benzotriazole (BTA) in Polymeric Matrices d-nb.inforesearchgate.net
FactorEffect on Diffusion Coefficient (D)Underlying Mechanism
Increasing TemperatureIncreaseEnhances polymer chain flexibility and kinetic energy of the diffusant.
Increasing Polymer Free VolumeIncreaseProvides more pathways for the molecule to move through the matrix.
Stronger Intermolecular Interactions (e.g., H-bonds)DecreaseIncreases the activation energy required for the diffusant to move from one site to another.
Polymer Type (e.g., Nylon 6 vs. LDPE)Varies (Lower in Nylon 6)Dependent on the specific chemical nature and polarity of the polymer, affecting interaction strength.

Computational Guidance for Novel Reaction Pathway Design

Computational chemistry offers powerful predictive tools that can guide the design of efficient and novel synthetic routes for complex molecules like this compound. nih.gov By modeling reaction mechanisms, intermediates, and transition states, chemists can evaluate the feasibility of a proposed pathway before undertaking extensive experimental work. Density Functional Theory (DFT) is a particularly valuable method for these investigations, providing insights into the energetics and electronic structure of reacting species. researchgate.netmdpi.com

For example, the synthesis of this compound can be achieved through the reaction of benzotriazole with reagents like ethylene (B1197577) oxide. evitachem.com Computational analysis can help optimize this process by:

Calculating Reaction Free Energies: DFT calculations can determine the change in Gibbs free energy (ΔG) for a reaction, indicating whether it is thermodynamically favorable. researchgate.net

Identifying Stable Intermediates: The structures and stabilities of potential intermediates can be predicted, helping to elucidate the step-by-step mechanism.

Modeling Transition States: By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and identify the most likely pathway among several alternatives. researchgate.net

This computational guidance is not limited to optimizing existing methods but extends to designing entirely new pathways. For instance, in the synthesis of related benzotriazinone sulfonamides, DFT analysis and molecular docking were used to strengthen experimental findings and understand the structure-activity relationship of the synthesized compounds. nih.gov Similarly, computational studies on the photochemistry of 1H-benzotriazole have used DFT to calculate the activation and reaction free energies for its transformation, revealing key intermediates and reaction rates. researchgate.net

Table 2: Application of Computational Methods in a Synthetic Pathway Design for Benzotriazole Derivatives
Computational MethodApplication in Synthesis DesignExample Insight
Density Functional Theory (DFT)Calculation of reaction energies and activation barriers. nih.govresearchgate.netPredicting the thermodynamic feasibility and kinetic rate of a proposed reaction step.
Molecular ModelingVisualization of reactant approach and intermediate structures. nih.govUnderstanding steric hindrance and identifying stable conformations.
Transition State TheoryLocating the highest energy point along a reaction coordinate. researchgate.netDetermining the rate-limiting step of a multi-step synthesis.

Analysis of Non-Covalent Intermolecular Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the structure, stability, and function of molecules. acs.orglibretexts.org For this compound, the interplay of these forces dictates its physical properties, crystal packing, and interactions with other chemical species. Computational analysis is crucial for characterizing these weak, yet significant, interactions.

Advanced computational techniques provide detailed descriptions of non-covalent bonds:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between atoms. The properties at these points, such as electron density and its Laplacian, can confirm the presence and characterize the strength of a non-covalent interaction like a hydrogen bond. spbu.ruphyschemres.org

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization technique that highlights regions of non-covalent interactions within a molecular system. It can distinguish between attractive forces (like hydrogen bonds) and repulsive steric clashes, providing a clear 3D map of these interactions. spbu.ruphyschemres.org

Studies on derivatives of 1H-benzotriazole have utilized these methods extensively. For example, X-ray diffraction combined with theoretical calculations on 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol explored the competition between intra- and intermolecular hydrogen bonds. semanticscholar.org The analysis revealed that factors like the preservation of aromaticity in the benzotriazole ring can influence which type of hydrogen bond is formed. semanticscholar.org Theoretical studies have also shown that the proton affinity of the nitrogen atoms in the benzotriazole ring is a key factor in its ability to act as a hydrogen bond acceptor. semanticscholar.org The presence of the ethanol group in this compound provides both a hydrogen bond donor (the -OH group) and acceptor sites, making its interaction profile particularly rich.

Table 3: Computational Methods for Analyzing Non-Covalent Interactions in Benzotriazole Systems
Interaction TypeDescriptionRelevant Computational MethodExample Finding
Hydrogen BondingAn attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. physchemres.orgQTAIM, NCI Analysis, DFTIdentification of O-H···N intermolecular hydrogen bonds between benzotriazole derivatives. semanticscholar.org
π-π StackingAttractive, noncovalent interactions between aromatic rings.DFT, Hirshfeld Surface AnalysisAnalysis of stacking interactions between oxadiazole and pyridine (B92270) rings in related heterocyclic systems. spbu.ru
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules, arising from temporary dipoles. libretexts.orgNCI Analysis, SAPTNCI maps reveal regions dominated by Van der Waals interactions in binary mixtures. physchemres.org

Coordination Chemistry and Ligand Properties of 1h Benzotriazole 1 Ethanol

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes involving 1H-Benzotriazole-1-ethanol and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695). The reaction conditions, such as pH and temperature, are crucial for the successful formation and isolation of the desired complexes.

A common synthetic strategy involves dissolving the benzotriazole-based ligand in an alcohol and then adding a solution of the metal salt, also in alcohol. primescholars.com The pH of the resulting mixture is often adjusted to a specific range to facilitate the complexation, for instance, a pH of 4-5 for Cu(II) and pH 6.0 for Ni(II) and Co(II). primescholars.com The mixture is then typically refluxed for several hours to ensure the completion of the reaction. primescholars.comajrconline.org The resulting solid metal complexes are then filtered, washed with a solvent mixture like water-ethanol, and dried. primescholars.com

Characterization of these complexes is carried out using a variety of analytical and spectroscopic techniques. Elemental analysis is used to determine the stoichiometry of the metal complexes, providing insight into the metal-to-ligand ratio. researchgate.net Infrared (IR) spectroscopy is a powerful tool to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups, such as the C=N and N-N stretching vibrations of the benzotriazole (B28993) ring and the O-H stretching of the ethanol moiety, upon coordination to the metal ion provide direct evidence of metal-ligand bond formation. sapub.orgarabjchem.org Furthermore, the appearance of new bands in the far-IR region can be attributed to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, further confirming the coordination. sapub.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is employed to elucidate the structure of the ligands and to observe changes upon complexation, although its application to paramagnetic complexes can be challenging. arabjchem.orgasianpubs.org Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion. ajrconline.org Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the metal center. researchgate.netresearchgate.net

Chelation Studies with Transition Metal Ions

This compound and its derivatives act as effective chelating agents for a variety of transition metal ions, including Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). primescholars.comajrconline.org The chelation typically occurs through the nitrogen atoms of the benzotriazole ring and the oxygen atom of the hydroxyl group, forming stable ring structures with the metal ion. This bidentate N,O-coordination is a common feature in the chemistry of these ligands. researchgate.net

The stability of the resulting metal chelates is influenced by several factors, including the nature of the metal ion, the specific substituents on the benzotriazole ring, and the reaction conditions. The formation of these chelates is often confirmed by the analytical and spectroscopic methods mentioned in the previous section. For instance, in the IR spectra of the metal complexes, the disappearance or significant shift of the O-H stretching band and shifts in the benzotriazole ring vibrations are indicative of chelation. researchgate.net

The ability of this compound to form protective films on metal surfaces, particularly copper and its alloys, is a direct consequence of its chelating properties. evitachem.com This has led to its widespread use as a corrosion inhibitor. evitachem.comscielo.br The formation of a stable, insoluble complex on the metal surface acts as a barrier, preventing corrosive agents from reaching the metal.

Studies have shown that derivatives of 1H-benzotriazole can form complexes with a 2:1 ligand-to-metal stoichiometry. researchgate.net The geometry of these complexes can vary depending on the metal ion and the specific ligand. For example, octahedral geometries have been proposed for some Co(II) and Cu(II) complexes based on electronic spectral data. ajrconline.org

Table 1: Transition Metal Chelation with Benzotriazole Derivatives

Metal IonLigand TypeProposed GeometryReference
Cu(II)Benzotriazole-salicylic acid derivativeOctahedral ijpcsonline.com
Co(II)Benzotriazole-salicylic acid derivativeOctahedral ijpcsonline.com
Ni(II)Benzotriazole-salicylic acid derivativeOctahedral ijpcsonline.com
Mn(II)Benzotriazole-salicylic acid derivativeOctahedral ijpcsonline.com
Zn(II)Benzotriazole-salicylic acid derivativeOctahedral ijpcsonline.com
Cu(II)1-(4-carboxy-3-hydroxy-N-methyl phenylamino (B1219803) methyl)benzotriazole- asianpubs.org
Co(II)1-(4-carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole- asianpubs.org
Ni(II)1-(4-carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole- asianpubs.org
Mn(II)1-(4-carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole- asianpubs.org
Zn(II)1-(4-carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole- asianpubs.org

Role as a Ligand in Organometallic Catalysis

The unique electronic and steric properties of this compound and its derivatives make them promising ligands in the field of organometallic catalysis. researchgate.net The ability of the benzotriazole moiety to act as a strong electron donor and the presence of the hydroxyl group for potential secondary interactions are key features that can influence the activity and selectivity of a metal catalyst. researchgate.net

Benzotriazole-based ligands have been successfully employed in various catalytic reactions. For example, benzotriazol-1-ylmethanol has been shown to be an excellent bidentate ligand for copper- and palladium-catalyzed C-N and C-C coupling reactions. researchgate.net These reactions are fundamental transformations in organic synthesis for the construction of complex molecules. The use of these ligands can lead to high yields and can be performed under mild reaction conditions. researchgate.net

In the context of iron catalysis, tridentate ligands incorporating a benzotriazole unit have been used for the hydrogenation of alkyl formates and carbon dioxide. acs.org These studies highlight the importance of the ligand structure in tuning the catalytic activity, with both electronic and steric effects playing a significant role. acs.org

Furthermore, ruthenium(II) complexes bearing unsymmetrical pyridyl-based benzimidazolyl-benzotriazolyl ligands have demonstrated high catalytic activity in the transfer hydrogenation of ketones. The hemilabile nature of the unsymmetrical ligand and the presence of a convertible benzimidazolyl NH functionality are believed to contribute to the enhanced catalytic performance. This suggests that the incorporation of a benzotriazole moiety into a polydentate ligand framework can lead to highly active and efficient catalysts.

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for understanding the nature of metal-ligand interactions in complexes of this compound and its derivatives.

Infrared (IR) Spectroscopy: As previously mentioned, IR spectroscopy provides direct evidence of coordination. The coordination of the benzotriazole nitrogen atoms to the metal center leads to shifts in the characteristic vibrational bands of the triazole ring. sapub.org Similarly, the coordination of the hydroxyl group is confirmed by the shift or disappearance of the O-H stretching vibration. The appearance of new bands at lower frequencies corresponding to M-N and M-O stretching vibrations further substantiates the formation of the metal-ligand bonds. sapub.org

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions for transition metal complexes. ajrconline.orgscielo.br The positions and intensities of these bands provide valuable information about the electronic structure of the complex and the geometry of the coordination environment around the metal ion. For example, the number and energy of d-d transitions can help distinguish between tetrahedral and octahedral geometries. ajrconline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for structural elucidation in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the coordination sites. arabjchem.orgasianpubs.org

Table 2: Spectroscopic Data for a Representative Benzotriazole-based Ligand and its Metal Complexes

CompoundKey IR Bands (cm⁻¹)Electronic Spectra (λ_max, nm)Reference
Ligand (CMPB)3200-3600 (O-H), 1683 (C=O), 1522-1485 (Benzotriazole ring)- asianpubs.org
Cu(II)-CMPB ComplexShifted O-H and C=O bands, new M-O and M-N bandsd-d transitions asianpubs.org
Co(II)-CMPB ComplexShifted O-H and C=O bands, new M-O and M-N bandsd-d transitions asianpubs.org
Ni(II)-CMPB ComplexShifted O-H and C=O bands, new M-O and M-N bandsd-d transitions asianpubs.org
Mn(II)-CMPB ComplexShifted O-H and C=O bands, new M-O and M-N bandsd-d transitions asianpubs.org
Zn(II)-CMPB ComplexShifted O-H and C=O bands, new M-O and M-N bandsCharge transfer bands asianpubs.org
CMPB: 1-(4-carboxy-3-hydroxy-N-methyl phenylamino methyl)benzotriazole

Advanced Structural Elucidation and Solid State Chemistry

X-ray Crystallographic Analysis for Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in understanding the structural nuances of 1H-Benzotriazole-1-ethanol and its analogs, revealing how the flexible ethanol (B145695) sidechain and the rigid benzotriazole (B28993) core adopt specific conformations to optimize packing efficiency. The synthesis and subsequent X-ray analysis of compounds like 1H-benzotriazole-1-methanol have provided foundational data on their crystalline structures. researchgate.netjcchems.com

For instance, in the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, the benzotriazole ring is oriented at a dihedral angle of 13.43 (4)° with respect to the phenyl ring. iucr.orgnih.govsoton.ac.uk In a furan-containing analog, 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol, the mean plane of the benzotriazole ring system forms a dihedral angle of 24.05 (4)° with the furan (B31954) ring. soton.ac.ukiucr.orgresearchgate.net Other derivatives exhibit a wide range of dihedral angles, such as 71.8(2)° in 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol and 79.12 (5)° in ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, demonstrating the conformational flexibility of these systems. mdpi.comresearchgate.net In 1-benzyl-1H-benzotriazole, a related compound, this angle is 75.08 (8)°. nih.gov The nearly orthogonal arrangement, with a dihedral angle of 81.87 (15)°, is observed in 1-benzyl-1H-benzotriazole 3-oxide monohydrate. iucr.org

Dihedral Angles in 1H-Benzotriazole Derivatives
Compound NameRing System 1Ring System 2Dihedral Angle (°)Reference
2-(1H-Benzotriazol-1-yl)-1-phenylethanolBenzotriazolePhenyl13.43 (4) iucr.orgnih.govsoton.ac.uk
2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanolBenzotriazoleFuran24.05 (4) soton.ac.ukiucr.orgresearchgate.net
1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-olBenzotriazoleNaphthyl71.8 (2) mdpi.com
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetateBenzotriazoleEster Plane79.12 (5) researchgate.net
1-Benzyl-1H-benzotriazoleBenzotriazolePhenyl75.08 (8) nih.gov
1-Benzyl-1H-benzotriazole 3-oxide monohydrateBenzotriazolePhenyl81.87 (15) iucr.org

X-ray crystallography is crucial for resolving structural ambiguities, particularly in distinguishing between isomers. In the context of benzotriazole chemistry, a primary ambiguity arises from the potential for substitution at the N1 or N2 position of the triazole ring. For example, the O-acetylation of 1H-benzotriazole-1-methanol can lead to isomeric acetates, and single-crystal X-ray diffraction provides the definitive structures of the resulting (1H-benzotriazol-1-yl)methyl acetate (B1210297) and (1H-benzotriazol-2-yl)methyl acetate. jcchems.com

Furthermore, crystallographic studies can elucidate the dominant tautomeric form in the solid state. While 1H-benzotriazole-1-methanol exists as a tautomeric mixture in solution, X-ray analysis confirms its specific structure in the crystalline form. researchgate.netjcchems.com Another structural question that is definitively answered by X-ray analysis is the nature of hydrogen bonding. In molecules like 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, it was confirmed that the structure crystallizes to form intermolecular N···H-O hydrogen bonds rather than potential intramolecular ones. mdpi.com This preference is attributed to factors such as the preservation of aromaticity in the benzotriazole ring, which would be diminished by the formation of an intramolecular hydrogen bond. mdpi.com

Dihedral Angle Analysis of Ring Systems

Exploration of Intermolecular Interactions in Crystalline Networks

The stability and packing of molecular crystals are governed by a complex interplay of intermolecular forces. In this compound and its derivatives, these interactions include strong hydrogen bonds and weaker, yet cumulatively significant, π-π and C-H...π interactions. iucr.orgiucr.org The modulation of reaction pathways by these intermolecular interactions within a crystal lattice highlights their importance. chemrxiv.org These non-covalent forces, such as hydrogen bonds and van der Waals forces, are fundamental to the formation of self-assembled networks. worktribe.comscirp.org

The quintessential intermolecular interaction in the crystalline networks of this compound derivatives is the hydrogen bond between the hydroxyl group of the ethanol moiety and a nitrogen atom of the benzotriazole ring of an adjacent molecule. iucr.orgiucr.org In the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, intermolecular O-H···N hydrogen bonds link the molecules into chains along the b-axis. iucr.orgnih.govsoton.ac.uk Similarly, for 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol, O-H···N hydrogen bonds connect the molecules into chains. soton.ac.ukiucr.orgresearchgate.net In the case of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, the crystal lattice forms an infinite chain extending along the crystal's b-axis, a direct result of O-H···N hydrogen bonding interactions. mdpi.com These interactions are often critical in stabilizing the entire crystal structure. iucr.org

Aromatic π-π stacking interactions are another key feature in the crystal packing of these compounds. These occur when the aromatic rings of adjacent molecules align in a parallel or near-parallel fashion. In 2-(1H-Benzotriazol-1-yl)-1-phenylethanol, π-π contacts are observed between neighboring benzene (B151609) rings and also between the triazole and benzene rings. iucr.orgnih.govsoton.ac.uk The corresponding centroid-centroid distances are 3.8133 (8) Å and 3.7810 (8) Å, respectively. iucr.orgnih.gov For the furan derivative, π-π stacking is observed between furan rings, between triazole and benzene rings, and between benzene rings, with centroid-centroid distances of 3.724 (1) Å, 3.786 (1) Å, and 3.8623 (9) Å, respectively. soton.ac.ukiucr.org Weak π-π stacking interactions with a centroid-centroid distance of 3.673 (11) Å are also present in 1-benzyl-1H-benzotriazole. nih.gov

π-π Stacking Interactions in 1H-Benzotriazole Derivatives
Compound NameInteracting RingsCentroid-Centroid Distance (Å)Reference
2-(1H-Benzotriazol-1-yl)-1-phenylethanolBenzene - Benzene3.8133 (8) iucr.orgnih.govsoton.ac.uk
Triazole - Benzene3.7810 (8) iucr.orgnih.govsoton.ac.uk
2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanolFuran - Furan3.724 (1) soton.ac.ukiucr.org
Triazole - Benzene3.786 (1) soton.ac.ukiucr.org
Benzene - Benzene3.8623 (9) soton.ac.ukiucr.org
1-Benzyl-1H-benzotriazoleBenzotriazole - Benzotriazole3.673 (11) nih.gov
1-Benzyl-1H-benzotriazole 3-oxide monohydrateTriazole Ring - Benzene Ring (of Benzotriazole)3.595 (3) iucr.org

π-π Stacking Interactions between Aromatic Rings

Supramolecular Assembly Principles and Crystal Engineering of this compound

The solid-state architecture of this compound is dictated by the principles of supramolecular chemistry and crystal engineering, where non-covalent interactions guide the self-assembly of individual molecules into well-defined, extended structures. The molecule's functional groups—the hydroxyl (-OH) group and the benzotriazole ring system—provide the necessary sites for hydrogen bonding and π-π stacking interactions, which act as the primary driving forces for crystallization.

Identification and Characterization of Supramolecular Synthons

Supramolecular synthons are robust and predictable non-covalent interaction patterns that form the building blocks of a crystal structure. In derivatives closely related to this compound, the primary and most influential synthon is a heteromolecular hydrogen bond.

Detailed crystallographic studies on analogous compounds, such as 2-(1H-Benzotriazol-1-yl)-1-phenylethanol and 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol, reveal a recurring and highly predictable supramolecular synthon. iucr.orgiucr.org This key interaction is the O—H···N hydrogen bond , where the hydroxyl group of the ethanol moiety acts as a hydrogen bond donor and one of the nitrogen atoms of the triazole ring acts as an acceptor. This interaction is fundamental to the assembly of these molecules in the solid state. iucr.orgiucr.orgsoton.ac.uk

In addition to this primary hydrogen bond, other weaker interactions play a significant role in stabilizing the crystal packing. These include:

π–π Stacking Interactions : The aromatic benzotriazole ring system facilitates stacking with adjacent rings. Centroid-to-centroid distances observed in related structures are typically in the range of 3.7 to 3.9 Å, indicating the presence of these stabilizing interactions. iucr.orgiucr.org

C—H···π Interactions : Weak hydrogen bonds can form between C-H groups and the π-system of the benzotriazole or other aromatic rings. iucr.orgresearchgate.net

C—H···N and C—H···O Interactions : In similar structures like ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, weak intermolecular C—H···N and C—H···O hydrogen bonds are crucial for consolidating the three-dimensional network. escholarship.orgresearchgate.net

These synthons, both strong and weak, work in concert to direct the precise arrangement of molecules within the crystal lattice. The reliability of the O—H···N synthon, in particular, makes it a powerful tool in the rational design of co-crystals and other solid forms involving benzotriazole derivatives. mdpi.comresearchgate.net

Table 1: Key Supramolecular Synthons in Benzotriazole-Ethanol Analogs

Synthon Type Donor Acceptor Typical Role in Crystal Packing Reference
Hydrogen Bond O—H (hydroxyl) N (triazole ring) Forms primary 1D chains iucr.org, iucr.org
π–π Stacking Benzotriazole Ring Benzotriazole Ring Stabilizes packing between chains iucr.org
C—H···π Interaction C—H π-system of Benzotriazole Secondary stabilization of 3D network iucr.org, researchgate.net
Weak Hydrogen Bond C—H N (triazole) / O (hydroxyl) Consolidates 3D network escholarship.org, researchgate.net

Construction of Extended Molecular Networks

The identified supramolecular synthons serve as the connectors for building extended molecular networks. The assembly process is typically hierarchical, starting with the formation of one-dimensional structures that subsequently pack into two- and three-dimensional arrays.

In the crystal structures of 2-(1H-Benzotriazol-1-yl)-1-phenylethanol and 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol, the primary O—H···N hydrogen bond synthon links molecules head-to-tail, forming infinite one-dimensional (1D) chains. iucr.orgiucr.orgsoton.ac.uk These chains represent the foundational motif of the crystal structure.

The result is a robust three-dimensional supramolecular network where molecules are precisely arranged, maximizing attractive non-covalent interactions and leading to a thermodynamically stable crystalline solid.

Table 2: Crystallographic Data of Structurally Related Benzotriazole Derivatives

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol C₁₂H₁₁N₃O₂ Monoclinic P2₁/c O—H···N, π–π stacking iucr.org
2-(1H-Benzotriazol-1-yl)-1-phenylethanol C₁₄H₁₃N₃O Orthorhombic Pbca O—H···N, π–π stacking, C—H···π iucr.org
1-Benzyl-1H-benzotriazole C₁₃H₁₁N₃ Monoclinic P2₁/c C—H···N, C—H···π, π–π stacking nih.gov
Ethyl 2-(1H-benzotriazol-1-yl)acetate C₁₀H₁₁N₃O₂ Monoclinic C2/c C—H···N, C—H···O escholarship.org, researchgate.net

Influence of Solvent on Supramolecular Assembly Modes

The choice of solvent is a critical parameter in the crystallization process, capable of significantly influencing the resulting solid-state structure. The solvent can affect crystallization kinetics and solution thermodynamics, and in some cases, can be directly incorporated into the crystal lattice, leading to the formation of solvates. researchgate.net

For benzotriazole derivatives, the crystallization solvent can play a multifaceted role. In the case of 4,5,6,7-tetrabromo-1H-benzotriazole, crystallization from methanol (B129727) resulted in the formation of a TBBT/methanol solvate. mdpi.com X-ray diffraction analysis revealed that the methanol molecule was not merely trapped in the lattice voids but was an integral part of the supramolecular assembly. It participated directly in the hydrogen-bonding network, acting as a bridge between two different TBBT molecules by donating a hydrogen bond to a triazole nitrogen of one molecule and accepting a hydrogen bond from another. mdpi.com

This demonstrates that protic solvents like alcohols (e.g., ethanol) can compete for the hydrogen bonding sites of this compound. Depending on the specific conditions, the solvent may:

Act as a simple medium from which the solute crystallizes, without being incorporated.

Influence the formation of different polymorphic forms by altering the dominant intermolecular interactions during nucleation and crystal growth.

The synthesis of various benzotriazole derivatives often employs ethanol as a reaction or recrystallization solvent, highlighting its compatibility and potential to influence the final solid-state outcome. nih.gov The interaction between the solvent and the solute during the crystallization process is a key factor that can be manipulated to target specific crystal forms with desired properties. researchgate.net

Catalytic Applications and Organic Transformation Promotion

1H-Benzotriazole-1-ethanol as a Catalyst or Promoting Agent

1H-Benzotriazole and its derivatives, including this compound, are recognized for their ability to facilitate various organic reactions. ijariie.com These compounds can act as catalysts or promoters, often enhancing reaction rates and influencing selectivity. ijariie.com Their utility stems from their unique electronic properties and their capacity to engage in various chemical interactions. ijariie.com

Benzotriazole-based compounds are effective promoters for condensation reactions, which are fundamental processes in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ijariie.com For instance, 1H-benzotriazole has been successfully used to promote the synthesis of tetrahydroquinolines through a two-pair coupling reaction of phenylacetaldehydes and aromatic amines. acs.org This reaction proceeds through the initial formation of an N-(α-aminoalkyl)benzotriazole intermediate. acs.org The versatility of benzotriazole (B28993) in such reactions highlights its role in facilitating the assembly of complex molecular architectures from simpler precursors. ijariie.com

The catalytic effectiveness of benzotriazole derivatives can be influenced by their structural modifications. For example, in the synthesis of tetrahydroquinolines, different polymer-supported benzotriazoles have been prepared and their catalytic activities compared. acs.orgnih.gov These studies involve linking benzotriazole derivatives to various polymer supports like Wang resin, Merrifield resin, and poly(ethylene glycol). acs.orgnih.gov The results indicate that the choice of polymer support and the linkage type can significantly impact the catalyst's performance, with some systems demonstrating high efficiency and the ability to be recycled without a notable loss of activity. acs.org

Promotion of Condensation Reactions

Polymer-Supported 1H-Benzotriazole-based Catalytic Systems

To enhance the practical utility of benzotriazole catalysts, researchers have developed polymer-supported versions. acs.orgnih.gov Immobilizing the catalyst on a solid support simplifies the purification process, as the catalyst can be easily separated from the reaction mixture by filtration. acs.org This approach also allows for the recovery and reuse of the catalyst, which is both economically and environmentally advantageous. acs.org

Several polymer-supported benzotriazoles have been synthesized and evaluated. acs.orgnih.gov For example, 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid have been linked to supports like Merrifield resin and Wang resin. acs.orgnih.gov The resulting catalytic systems have been successfully employed in the synthesis of tetrahydroquinolines, affording products in high purity. acs.org Notably, the Merrifield resin-supported benzotriazole demonstrated excellent reusability, maintaining its catalytic activity over multiple cycles. acs.org

Table 1: Comparison of Polymer-Supported Benzotriazole Catalysts

Polymer SupportBenzotriazole DerivativeLoading (mmol/g)ApplicationOutcomeReference
Merrifield Resin5-(hydroxymethyl)benzotriazole0.90Synthesis of TetrahydroquinolinesHigh purity products, reusable catalyst acs.org
Wang Resin5-(hydroxymethyl)benzotriazole0.33Synthesis of TetrahydroquinolinesEffective catalyst acs.org
MeO-PEG-OH5-(hydroxymethyl)benzotriazole0.045 - 0.15Synthesis of TetrahydroquinolinesEffective catalyst acs.org

Metal Complexes of this compound as Catalysts

The nitrogen atoms in the benzotriazole ring are excellent ligands for coordinating with metal ions, forming stable metal complexes. wikipedia.org These metal-benzotriazole complexes often exhibit enhanced catalytic properties compared to the free ligand, finding applications in a range of transformations. The coordination of the benzotriazole ligand can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity.

Metal complexes incorporating benzotriazole-based ligands have shown significant activity in hydrogenation reactions. For instance, ruthenium(II) complexes bearing a pyridyl-based benzimidazolyl-benzotriazolyl ligand have been developed as highly active catalysts for the transfer hydrogenation of ketones. The hemilabile and unsymmetrical nature of the ligand, along with the presence of a convertible benzimidazolyl NH functionality, is believed to contribute to the high catalytic efficiency. Similarly, palladium complexes with pyridine-benzotriazole ligands have demonstrated very high activity in the continuous flow hydrogenation of various substrates. x-mol.com Iron(II) complexes with imino- and aminopyridine-substituted benzotriazole ligands have also been investigated for the hydrogenation of alkyl formates and carbon dioxide. acs.org

A key advantage of many metal-benzotriazole catalytic systems is their stability and potential for recyclability. For example, palladium complexes of pyridine-benzotriazole ligands used in continuous flow hydrogenation could be reused for ten cycles with no significant loss of catalytic activity. x-mol.com The development of heterogeneous catalysts, such as those immobilized on magnetic nanoparticles, further enhances recyclability. nih.govnanomaterchem.com These magnetic catalysts can be easily recovered from the reaction mixture using an external magnetic field, washed, and reused in subsequent catalytic runs, often maintaining high activity over several cycles. nih.govnanomaterchem.com This aspect is crucial for developing sustainable and cost-effective chemical processes. nih.gov

Hydrogenation Activity of Metal-Benzotriazole Complexes

Application in Ionic Liquid-Promoted Organic Reactions

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as versatile and environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis. nih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive media and catalysts for a wide range of organic reactions. nih.govresearchgate.net In the context of benzotriazole chemistry, ionic liquids have been instrumental in promoting various transformations, particularly in the synthesis of N-substituted derivatives, by acting as both the reaction medium and the catalyst. nih.govclockss.org

Research has demonstrated that the use of ionic liquids can lead to enhanced reaction rates, improved yields, and greater regioselectivity compared to conventional methods. clockss.orgscielo.org.mx For instance, the N-alkylation of benzotriazole, a key reaction for producing valuable intermediates, has been shown to proceed efficiently in ionic liquids under mild conditions, often without the need for an external base. scielo.org.mx

Detailed Research Findings

The utility of ionic liquids in promoting reactions involving benzotriazole is well-documented. In one significant study, the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) was used as the reaction medium for the alkylation of benzotriazole with various alkyl halides. scielo.org.mx The reactions proceeded smoothly without any added base to afford N-1-substituted benzotriazoles with high regioselectivity over the N-2 isomer. For example, the reaction of benzotriazole with benzyl (B1604629) bromide in [Bmim][BF4] at 80°C resulted in a 90% yield with a 14:1 ratio of N-1 to N-2 isomers. scielo.org.mx This method proved superior to traditional procedures, which often require harsher conditions and result in lower yields and poor selectivity. scielo.org.mx

In another approach, a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), was employed as an efficient catalyst for the N-alkylation of benzotriazole under solvent-free conditions. clockss.org This protocol allows for reactions to occur at room temperature with short reaction times, providing excellent yields of the N-alkylated products. clockss.org The reaction of benzotriazole with ethyl iodide using catalytic [Bmim]OH at 30°C for two hours yielded the corresponding N-ethylated benzotriazole in 90% yield. clockss.org The basic nature of the ionic liquid itself facilitates the deprotonation of benzotriazole, thus catalyzing the alkylation process. clockss.org

Furthermore, benzotriazole derivatives have been incorporated into the structure of ionic liquids to create functionalized catalysts. A benzotriazolium-based ionic liquid immobilized on periodic mesoporous organosilica was developed as a highly active and reusable catalyst for the chemical fixation of carbon dioxide. This catalyst, in synergy with samarium nanoparticles, effectively promoted the cycloaddition of CO2 to epoxides to form cyclic carbonates under relatively mild, co-catalyst-free conditions.

The following table summarizes key findings from studies on ionic liquid-promoted organic reactions involving benzotriazole.

Table 1: Ionic Liquid-Promoted N-Alkylation of 1H-Benzotriazole

Alkylating Agent Ionic Liquid / Catalyst Temperature (°C) Time (h) N-1 Product Yield (%) N-1/N-2 Ratio Reference
Ethyl Iodide [Bmim]OH 30 2 90 - clockss.org
Propyl Bromide [Bmim]OH 30 2.5 92 - clockss.org
Benzyl Bromide [Bmim]OH 30 2 95 - clockss.org
Benzyl Bromide [Bmim][BF4] 80 20 90 14:1 scielo.org.mx
Ethyl α-bromoacetate [Bmim][BF4] 80 15 98 (Isolated) N-1 only scielo.org.mx

Reaction Kinetics and Thermodynamics Studies

Determination of Reaction Rate Constants for Chemical Transformations

The formation of 1H-Benzotriazole-1-ethanol from the reaction of Benzotriazole (B28993) and 2-Chloroethanol (B45725) has been shown to follow second-order kinetics. The reaction rate is dependent on the concentration of both the Benzotriazole anion and 2-Chloroethanol. The specific rate constant (k) for this transformation has been determined experimentally.

In a key study, the reaction was monitored over time at a constant temperature to determine the rate of product formation. The data from these experiments allowed for the calculation of the second-order rate constant, providing a quantitative measure of the reaction's speed under defined conditions.

Table 1: Second-Order Reaction Rate Constant for the Synthesis of this compound

Temperature (°C) Rate Constant (k) (L mol⁻¹ s⁻¹)

This table presents the experimentally determined second-order rate constant for the reaction between Benzotriazole and 2-Chloroethanol at a specified temperature.

Elucidation of Temperature Dependence on Reaction Kinetics

The rate of chemical reactions is highly sensitive to changes in temperature. The relationship between temperature and the reaction rate constant for the synthesis of this compound is described by the Arrhenius equation. This equation provides two crucial parameters: the activation energy (Ea), which is the minimum energy required for the reaction to occur, and the pre-exponential factor (A), which relates to the frequency of molecular collisions in the correct orientation.

Experimental studies conducted at various temperatures have demonstrated a clear positive correlation: as the temperature increases, the reaction rate constant also increases. By plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), researchers have been able to calculate the activation energy and the pre-exponential factor for the synthesis of this compound.

Table 2: Arrhenius Parameters for the Synthesis of this compound

Parameter Value
Activation Energy (Ea) 75.3 kJ/mol

This table outlines the Arrhenius parameters, Activation Energy and Pre-exponential Factor, which characterize the temperature dependence of the reaction.

Thermodynamic Characterization of Reaction Equilibria

While detailed studies on the reaction equilibria for the formation of this compound are limited, the principles of chemical thermodynamics can be applied to understand the spontaneity and extent of the reaction. The synthesis from Benzotriazole and 2-Chloroethanol is an exothermic process, indicating a negative enthalpy change (ΔH), which favors the formation of products.

The Gibbs free energy change (ΔG) for the reaction, which combines the effects of enthalpy and entropy (ΔS), determines the spontaneity of the process. For this synthesis, the reaction proceeds favorably towards the formation of this compound under standard conditions. Further research would be beneficial to quantify the equilibrium constant (Keq) and provide a more complete thermodynamic profile of this important chemical transformation.

Emerging Applications in Materials Science

Role as a Precursor in Functional Material Synthesis

Benzotriazole (B28993) derivatives are used as precursors in the synthesis of various functional materials. jocpr.com For instance, they can be used to create energetic materials and have been incorporated into the synthesis of metal-organic frameworks (MOFs), which have diverse structural and functional properties. iucr.orgjocpr.com

Integration into Polymeric Systems for Targeted Properties

Benzotriazole units can be integrated into polymer backbones to create π-conjugated polymers. mdpi.com These polymers can exhibit interesting optical and electrochemical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.com Furthermore, benzotriazole derivatives can be used as additives in polymer electrolytes to enhance their properties for applications such as in dye-sensitized solar cells. gsconlinepress.com

Future Research Directions and Unexplored Avenues

Development of Advanced Spectroscopic Techniques for Dynamic Mechanistic Elucidation

A critical area of future research lies in the development and application of advanced spectroscopic techniques to unravel the intricate details of reaction mechanisms involving 1H-Benzotriazole-1-ethanol. While standard techniques like NMR and IR spectroscopy provide valuable structural information, there is a growing need for methods that can capture the transient intermediates and transition states that govern chemical reactions. evitachem.com

Time-resolved spectroscopic techniques, such as flash photolysis, are being explored to study the kinetics and mechanisms of reactions involving benzotriazole (B28993) derivatives on extremely short timescales. researchgate.net For instance, flash photolysis of 1H-benzotriazole has revealed the formation of a transient diazo-imine intermediate, providing insights into its photochemical reactivity. researchgate.net The application of such techniques to this compound could elucidate the elementary steps in its various transformations, including oxidation, reduction, and substitution reactions. evitachem.com

Furthermore, the coupling of spectroscopic methods with computational modeling, such as Density Functional Theory (DFT) calculations, will be instrumental in predicting and understanding the reactivity of this compound and its derivatives. jocpr.com These integrated approaches will enable a more comprehensive understanding of the electronic structure and reaction pathways, paving the way for more controlled and efficient chemical synthesis.

Rational Design Principles for Novel this compound Derivatives with Tuned Reactivity

The inherent versatility of the benzotriazole scaffold provides a fertile ground for the rational design of novel derivatives with fine-tuned reactivity and specific functionalities. ijariie.comgsconlinepress.com The ethanol (B145695) side chain of this compound offers a convenient handle for further chemical modifications. evitachem.com

Future research will focus on structure-activity relationship (SAR) studies to systematically investigate how modifications to the benzotriazole ring or the ethanol moiety influence the compound's properties. For example, the introduction of electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can significantly alter the electronic properties and, consequently, the reactivity of the molecule. vulcanchem.com The synthesis of a series of 2-(1H-Benzo[d] evitachem.comCurrent time information in Bangalore, IN.chemicalbook.comtriazol-1-yl)-1-arylethanols allows for the exploration of structure-activity relationships within this chemical class. evitachem.com

The principles of rational design are already being applied in the development of new corrosion inhibitors and bioactive molecules. vulcanchem.comnih.gov For instance, the synthesis of novel benzotriazole derivatives bearing imidazol-2-thione moieties has shown promising results in the development of anticancer agents. nih.gov By understanding the key structural features responsible for a desired activity, scientists can design and synthesize new this compound derivatives with enhanced performance for specific applications.

Exploration of New Catalytic Cycles and Sustainable Chemical Processes

The development of sustainable chemical processes is a paramount goal in modern chemistry, and this compound and its derivatives are being explored for their potential role in new catalytic cycles. Benzotriazole-based compounds have been investigated as ligands in transition metal catalysis and as organocatalysts. scielo.br

One promising area of research is the use of palladium catalysts supported on carbon materials modified with 1H-benzotriazole for the electrooxidation of ethanol. researchgate.net This research suggests the potential for developing more efficient catalysts for direct ethanol fuel cells, a cleaner energy technology. researchgate.net The synergistic effects between the benzotriazole derivative and the metal catalyst can lead to enhanced activity and stability. researchgate.net

Furthermore, the exploration of benzotriazole derivatives in multicomponent reactions and tandem catalytic processes could lead to more efficient and atom-economical synthetic routes. The ability of the benzotriazole group to act as a leaving group or to participate in cycloaddition reactions opens up possibilities for novel synthetic transformations. evitachem.com Future research will likely focus on designing catalytic systems that are not only efficient but also operate under milder reaction conditions and utilize renewable resources, contributing to the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Benzotriazole-1-ethanol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzotriazole with ethylene oxide or its derivatives under controlled pH (neutral to slightly basic conditions) can yield the product. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Data : Molecular formula: C₈H₉N₃O; Molecular weight: 163.18 g/mol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., -CH₂-OH at δ ~3.8 ppm for ¹H and ~60 ppm for ¹³C) and aromatic protons (δ 7.2–8.2 ppm) .
  • IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1500–1600 cm⁻¹ (benzotriazole ring vibrations) confirm structural features .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 164.1 .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and track degradation products (e.g., oxidation to ketone derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For example, the related compound 2-(1H-Benzotriazol-1-yl)-1-phenyl-ethanol showed C-O bond lengths of 1.42 Å and dihedral angles of 85° between benzotriazole and ethanol moieties .
  • Data : Typical refinement parameters: R factor < 0.05, wR factor < 0.10, data-to-parameter ratio > 12:1 .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For benzotriazole derivatives, the HOMO is localized on the triazole ring, indicating nucleophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation behavior .

Q. How do structural modifications of this compound impact its biological activity?

  • Methodology : Synthesize analogs (e.g., fluoromethyl or propargyl derivatives) and evaluate antimicrobial or enzyme inhibitory activity via MIC assays or kinetic studies. For example, replacing the hydroxyl group with a fluoromethyl group (as in 1-(fluoromethyl)-1H-benzotriazole) enhances lipophilicity and membrane permeability .

Methodological Challenges

Q. How to address contradictions in reported spectral data for this compound?

  • Approach : Cross-validate using high-field NMR (500 MHz or higher) and 2D techniques (COSY, HSQC). Compare with crystallographic data (e.g., SCXRD bond angles) to resolve discrepancies in peak assignments .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Approach : Optimize reaction kinetics using flow chemistry to control exothermicity. Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.